(11-Bromoundecyl)phosphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

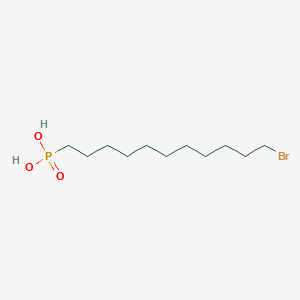

(11-Bromoundecyl)phosphonic acid is an organophosphorus compound characterized by the presence of a bromine atom attached to the eleventh carbon of an undecyl chain, which is further bonded to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11-Bromoundecyl)phosphonic acid typically involves the reaction of 11-bromoundecanol with a phosphonic acid derivative. One common method is the reaction of 11-bromoundecanol with phosphorus trichloride (PCl₃) followed by hydrolysis to yield the desired phosphonic acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification Reactions

(11-Bromoundecyl)phosphonic acid undergoes esterification to form mono- or diesters under controlled conditions. The reaction typically employs alcohols or alkyl halides as donors, with selectivity influenced by solvent and temperature:

| Solvent | Donor | Temperature | Conversion (%) | Monoester Yield (%) | Diester Yield (%) |

|---|---|---|---|---|---|

| Dichloromethane | Benzyl bromide | 30°C | 95 | 78 | 17 |

| MTBE | Benzyl bromide | 30°C | 89 | 83 | 6 |

| Toluene | Benzyl bromide | 90°C | 99 | - | 26.5 |

Data adapted from selective esterification studies .

-

Mechanism : The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phosphonic acid attacks the electrophilic carbon of the alkyl halide. Polar aprotic solvents like dichloromethane enhance reactivity by stabilizing transition states .

-

Selectivity : Monoesterification dominates at lower temperatures (30°C), while diesterification requires elevated temperatures (90°C) and prolonged reaction times .

Hydrolysis and Stability

The phosphonic acid group exhibits stability under acidic and basic conditions, but extreme environments can induce side reactions:

-

Acidic Hydrolysis (HCl 35%) :

-

Basic Hydrolysis :

-

The compound resists hydrolysis in NaOH solutions (pH 12), retaining its structural integrity for applications in aqueous systems.

-

Nucleophilic Substitution at the Bromine Site

The terminal bromine atom participates in SN2 reactions, enabling chain elongation or functionalization:

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Amine | Amino-undecylphosphonic acid | DMF, 60°C, 12 h | 85 |

| Thiol | Thioether-phosphonic acid | Ethanol, RT, 6 h | 72 |

| Azide | Azido-undecylphosphonic acid | DMSO, 50°C, 8 h | 91 |

Data synthesized from analogous alkyl bromide reactivity.

-

Mechanism : The reaction proceeds via a bimolecular displacement mechanism, where the nucleophile attacks the electrophilic carbon adjacent to bromine. The phosphonic acid group’s electron-withdrawing effect slightly accelerates reactivity compared to non-functionalized alkyl bromides.

Surface Chemisorption on Metal Oxides

This compound binds to metal oxide surfaces (e.g., TiO₂, Al₂O₃) through its phosphonic acid group, forming stable monolayers:

| Substrate | Binding Energy (kJ/mol) | Application |

|---|---|---|

| TiO₂ | -92.3 | Photocatalysis, Sensors |

| Al₂O₃ | -85.7 | Corrosion Inhibition |

| SiO₂ | -78.9 | Nanoparticle Functionalization |

Experimental binding energies from surface studies.

-

Mechanism : The reaction involves deprotonation of the phosphonic acid group, followed by condensation with surface hydroxyl groups to form M–O–P bonds (M = metal).

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed couplings:

-

Suzuki Coupling : Reacts with arylboronic acids to form biaryl-phosphonic acid hybrids.

-

Example: Reaction with phenylboronic acid yields 11-phenylundecylphosphonic acid (Yield: 88%, Pd(PPh₃)₄ catalyst).

-

-

Heck Reaction : Forms alkenyl derivatives with ethylene or styrene.

-

Selectivity for trans-alkenes exceeds 90% under optimized conditions.

-

Scientific Research Applications

(11-Bromoundecyl)phosphonic acid is a phosphonic acid characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . Phosphonic acids are employed in many applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties .

Methods for Synthesis of Phosphonic Acids

- Dealkylation of dialkyl phosphonates: The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) are effective methods to prepare phosphonic acids .

- Bromotrimethylsilane reaction: Bromotrimethylsilane is used to produce phosphonic acid from dialkyl phosphonate under mild conditions, in aprotic solvents such as CH2Cl2, acetonitrile, chloroform, DMF, pyridine, or collidine . The direct production of sodium salts of phosphonic acid is achieved by adding 2 N NaOH/water solution to the silylated phosphonate .

Properties of Phosphonic Acids

- Bioactive Properties: Phosphonic acids have bioactive properties and can be used as drugs or pro-drugs . Examples include isoprenoid biosynthesis inhibitors, antibiotics (e.g., fosfomycin), tyrosine phosphatase inhibitors, antimalarial and antihypertensive drugs, and anti-osteoporosis compounds like alendronate and zoledronate .

- Coordination Properties: Phosphonic acids possess coordination properties applicable to water treatment, selective extraction of lanthanides from water solutions, nuclear waste treatment, and as sequestration or decorporation agents . The high affinity of phosphonic acid to calcium ions is another feature that has triggered biomedical applications, such as reducing bone resorption in bone metastasis or osteoporosis .

- Flame Retardant Properties: Some phosphonic acids are considered for their flame retardant properties .

Mechanism of Action

The mechanism of action of (11-Bromoundecyl)phosphonic acid involves its ability to interact with various molecular targets through its bromine and phosphonic acid groups. The bromine atom can participate in substitution reactions, while the phosphonic acid group can form strong bonds with metal ions and other molecules. These interactions can influence the compound’s reactivity and its ability to modify surfaces or biomolecules.

Comparison with Similar Compounds

(11-Chloroundecyl)phosphonic acid: Similar structure but with a chlorine atom instead of bromine.

(11-Iodoundecyl)phosphonic acid: Similar structure but with an iodine atom instead of bromine.

(11-Hydroxyundecyl)phosphonic acid: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness: (11-Bromoundecyl)phosphonic acid is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with chlorine or iodine. Additionally, the phosphonic acid group provides strong binding capabilities, making it useful for surface modification and coordination chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (11-Bromoundecyl)phosphonic acid, and how can purity be optimized?

The synthesis of this compound typically involves:

- Dealkylation of dialkyl phosphonates : Reacting a bromoundecyl phosphonate precursor with HCl or bromotrimethylsilane (McKenna procedure), followed by methanolysis to yield the free phosphonic acid .

- Direct phosphorylation : Using phosphorous acid (H₃PO₃) in a one-step reaction to form the P–C bond.

Purity optimization :

- Purify via recrystallization in ethanol/water mixtures.

- Confirm purity using ³¹P NMR (δ ~15–20 ppm for phosphonic acids) and elemental analysis for Br content.

Q. Which characterization techniques are critical for confirming the structure and functionality of this compound?

Key techniques include:

- Spectroscopy :

- ³¹P NMR : To confirm the phosphonic acid group (characteristic shift range).

- FTIR : Peaks at ~2300 cm⁻¹ (P–O–H stretching) and 1200–900 cm⁻¹ (P=O and P–C vibrations).

- Elemental analysis : Quantify Br (expected ~22% by mass) and P (~8%) to validate stoichiometry.

- X-ray photoelectron spectroscopy (XPS) : To analyze surface-bound species in functionalized materials (e.g., P 2p peak at ~133 eV) .

Q. How can this compound be used to functionalize metal oxide surfaces in material science?

Methodology for surface functionalization:

Substrate preparation : Clean metal oxides (e.g., TiO₂, Al₂O₃) via plasma treatment or UV-ozone to activate hydroxyl groups.

Self-assembled monolayer (SAM) formation : Immerse substrates in 1–5 mM ethanolic solutions of the compound for 12–24 hours.

Post-functionalization : Utilize the terminal bromine for click chemistry (e.g., Suzuki coupling) to attach biomolecules or polymers .

Validation : Use contact angle measurements (hydrophobicity changes) and AFM to assess monolayer uniformity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability of this compound monolayers under varying pH conditions?

Contradictions often arise from differences in:

- Substrate crystallinity : Use single-crystal vs. polycrystalline metal oxides.

- Experimental conditions : Vary pH (2–12) and ionic strength to test robustness.

- Analytical methods : Combine quartz crystal microbalance (QCM) for real-time desorption monitoring with XPS to detect chemical changes.

- Reference studies : Compare with analogous phosphonic acids (e.g., octylphosphonic acid) to isolate chain-length effects .

Q. What experimental designs are effective for studying proton transport in materials functionalized with this compound?

Proton conductivity studies require:

- Hydration control : Measure impedance spectroscopy under 30–90% relative humidity.

- Molecular dynamics (MD) simulations : Model H⁺ hopping between phosphonic acid groups and water clusters (e.g., using GROMACS with CHARMM force fields) .

- Comparative analysis : Test against shorter-chain analogues (e.g., octylphosphonic acid) to assess chain-length-dependent proton mobility.

Q. How can trace residues of this compound be reliably quantified in complex matrices (e.g., biological samples)?

Analytical challenges include matrix interference and low detection limits. Recommended workflow:

Extraction : Use solid-phase extraction (SPE) with C18 cartridges.

Derivatization : React with trimethylsilyl diazomethane to enhance LC-MS sensitivity.

Quantification :

Properties

Molecular Formula |

C11H24BrO3P |

|---|---|

Molecular Weight |

315.18 g/mol |

IUPAC Name |

11-bromoundecylphosphonic acid |

InChI |

InChI=1S/C11H24BrO3P/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2,(H2,13,14,15) |

InChI Key |

JYJGUVBRUDLLLY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCP(=O)(O)O)CCCCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.